molecular formula C15H22O4 B1251438 Spirotenuipesine A

Spirotenuipesine A

Cat. No. B1251438
M. Wt: 266.33 g/mol
InChI Key: XEINGSGIWZSSRJ-OJVARPOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spirotenuipesine A is a natural product found in Cordyceps tenuipes and Cordyceps polyarthra with data available.

Scientific Research Applications

Promotion of Neurotrophic Factor Secretion

Spirotenuipesine A has been identified as a promoter of neurotrophic factor biosynthesis in glial cells. This property makes it a promising drug lead for neurodegenerative diseases like Alzheimer's disease. Research demonstrates that a culture medium of 1321N1 cells treated with synthesized spirotenuipesine A induces differentiation in PC12 cells, leading to morphological changes (Yanagimoto et al., 2020).

Synthesis for Biological Evaluation

The synthesis of spirotenuipesines A and B has been a focus to facilitate biological evaluation. The synthesis process involved creating two vicinal all-carbon quaternary centers and a diastereoselective intermolecular Diels−Alder reaction. This synthesis is crucial for producing sufficient quantities of spirotenuipesine A for further study and potential therapeutic use (Dai et al., 2007).

Isolation from Paecilomyces Tenuipes

Spirotenuipesine A was initially isolated from the entomopathogenic fungus Paecilomyces tenuipes. The discovery of novel spirocyclic trichothecane derivatives, including spirotenuipesine A, in the fruiting bodies of this fungus, has highlighted its potential as a source for various biologically active substances. These substances have shown potent activity in neurotrophic factor biosynthesis in glial cells (Kikuchi et al., 2004).

properties

Product Name

Spirotenuipesine A

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(1R,1'S,3R,5R,7R,8R)-3-(hydroxymethyl)-1',7-dimethylspiro[2,9-dioxatricyclo[3.3.1.03,7]nonane-8,4'-cyclohex-2-ene]-1'-ol

InChI

InChI=1S/C15H22O4/c1-12(17)3-5-14(6-4-12)11-18-10-7-13(14,2)15(8-10,9-16)19-11/h3,5,10-11,16-17H,4,6-9H2,1-2H3/t10-,11-,12-,13-,14-,15+/m1/s1

InChI Key

XEINGSGIWZSSRJ-OJVARPOJSA-N

Isomeric SMILES

C[C@@]1(CC[C@]2(C=C1)[C@@H]3O[C@@H]4C[C@]2([C@@](C4)(O3)CO)C)O

Canonical SMILES

CC1(CCC2(C=C1)C3OC4CC2(C(C4)(O3)CO)C)O

synonyms

spirotenuipesine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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